molecular formula C26H25BrClN3O3 B12490415 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate

Cat. No.: B12490415
M. Wt: 542.8 g/mol
InChI Key: MNZJKEQUSTVFTB-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.

    Amidation: The formation of the amide bond can be achieved through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, inhibiting or activating specific pathways, and altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-PHENYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE
  • METHYL 4-(4-BENZYLPIPERIDIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE

Uniqueness

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H25BrClN3O3

Molecular Weight

542.8 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(5-bromo-2-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C26H25BrClN3O3/c1-34-26(33)19-7-10-24(23(15-19)29-25(32)21-16-20(27)8-9-22(21)28)31-13-11-30(12-14-31)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3,(H,29,32)

InChI Key

MNZJKEQUSTVFTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

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